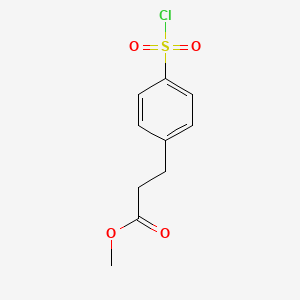

Methyl 3-(4-chlorosulfonyl)phenylpropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(4-chlorosulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBUSWRSGABXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631103 | |

| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-95-8 | |

| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-(4-chlorosulfonyl)phenylpropionate CAS number 374537-95-8

An In-Depth Technical Guide to Methyl 3-(4-chlorosulfonyl)phenylpropionate (CAS: 374537-95-8): A Versatile Bifunctional Reagent in Drug Discovery

Introduction: A Profile of a Key Pharmaceutical Intermediate

This compound, identified by CAS Number 374537-95-8, is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors.[1] Structurally, it comprises a phenylpropionate core functionalized with both a methyl ester and a highly reactive chlorosulfonyl group.[1] This unique arrangement makes it a valuable building block, or intermediate, for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1][2]

The presence of the chlorosulfonyl group (-SO₂Cl) provides a reactive handle for nucleophilic substitution, most commonly with amines to form stable sulfonamide linkages—a privileged scaffold in medicinal chemistry. Simultaneously, the methyl ester offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This dual reactivity allows for the systematic construction of compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 374537-95-8 | [3][4] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [3][4][5] |

| Molecular Weight | 262.71 g/mol | [3][4][5] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 352.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥98% (Typical commercial grade) | [5] |

| Solubility | Soluble in common organic solvents like THF, DMF, and DMSO. | [6] |

| Storage Temperature | 2-8 °C | [3] |

| Sensitivity | Moisture Sensitive | [3] |

Note: Spectroscopic data (NMR, IR, MS) is not consistently available in public databases but can be obtained from commercial suppliers upon request or through in-house analysis.

Synthesis and Mechanism: The Chlorosulfonation Pathway

The most direct and industrially scalable method for preparing this compound is through the electrophilic aromatic substitution of a suitable phenylpropionate precursor with chlorosulfonic acid.[6] The reaction proceeds by introducing the chlorosulfonyl group onto the aromatic ring.

Reaction Mechanism and Rationale

The synthesis involves the reaction of methyl 3-phenylpropionate with an excess of chlorosulfonic acid. The phenylpropionate acts as the nucleophile (the activated aromatic ring) and chlorosulfonic acid serves as the electrophile. The propionate side chain is a weakly deactivating, ortho-, para-director. Due to steric hindrance from the side chain at the ortho position, the substitution occurs predominantly at the para position, yielding the desired product. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for chlorosulfonation reactions. Researchers should first perform this on a small scale and adapt it as necessary.

Materials:

-

Methyl 3-phenylpropionate

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM)

-

Ice

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add methyl 3-phenylpropionate (1 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Dry the purified solid under vacuum to yield the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.[7] The propionate group, being electron-withdrawing itself, further enhances the electrophilicity of the sulfur center, making this compound more reactive than sulfonyl chlorides with electron-donating groups, such as p-toluenesulfonyl chloride (tosyl chloride).[7]

The most common and synthetically valuable reaction is with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms a very stable amide bond, which is a cornerstone of many drug scaffolds.

Caption: Core reactivity of the chlorosulfonyl group with a generic amine nucleophile.

Reactivity of the Methyl Ester Group

The methyl ester group can undergo standard ester transformations:

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, 3-(4-chlorosulfonyl)phenylpropanoic acid. This introduces a new functional group for amide coupling or other modifications.

-

Amination/Amidation: The ester can react directly with amines, often at elevated temperatures or with catalysis, to form amides.

This orthogonal reactivity allows for sequential modifications, enabling the synthesis of diverse and complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

This compound is primarily used as a versatile building block for creating libraries of compounds for high-throughput screening.

-

Scaffold for Sulfonamide Drugs: The sulfonamide functional group is present in a wide range of clinically used drugs, including diuretics, antibiotics, and anti-inflammatory agents. This reagent provides a direct route to novel sulfonamide derivatives. For instance, it can be reacted with various amine-containing heterocyclic cores to explore new chemical space.[]

-

Linker in Proteomics and Chemical Biology: The reactive sulfonyl chloride can be used to attach the phenylpropionate moiety to proteins or other biomolecules, often targeting lysine residues. The ester can then be used as an attachment point for probes, affinity tags, or other reporter groups.[4]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself or its simple derivatives can serve as fragments in FBDD campaigns. The propionate tail can explore hydrophobic pockets in a target protein, while the sulfonyl group provides a vector for growing the fragment into a more potent lead compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are crucial for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[9]

| Safety Aspect | Guideline | Source(s) |

| Hazard Classification | UN 3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8 | [3][9] |

| GHS Hazard Statements | Data not fully available in provided sources, but expected to cause skin corrosion/irritation and serious eye damage. | [2][9] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated chemical fume hood. A full-face respirator may be necessary for large quantities or if dust is generated. | [9] |

| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention. Ingestion: Rinse mouth with water and seek immediate medical attention. | [9] |

| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. | [3][9] |

| Storage | Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. | [3][5] |

| Spill & Disposal | Collect spills carefully, avoiding dust generation. Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [9] |

References

-

This compound SDS, 374537-95-8 Safety Data Sheets - ECHEMI.

-

This compound - Chemical Technology Co.,LTD.

-

This compound CAS#: 374537-95-8 - ChemicalBook.

-

This compound | 374537-95-8 - ChemicalBook.

-

This compound | CAS 374537-95-8 | SCBT - Santa Cruz Biotechnology.

-

CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion… - CymitQuimica.

-

A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride - Benchchem.

-

374537-95-8 | this compound | ChemScene.

-

This compound, min 98%, 10 grams - HBARSCI.

-

An In-Depth Technical Guide to the Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid - Benchchem.

-

N-((2-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide - BOC Sciences.

Sources

- 1. CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion… [cymitquimica.com]

- 2. This compound, CasNo.374537-95-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. This compound CAS#: 374537-95-8 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

Physical and chemical properties of Methyl 3-(4-chlorosulfonyl)phenylpropionate

An In-Depth Technical Guide to Methyl 3-(4-chlorosulfonyl)phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a methyl ester and a highly reactive chlorosulfonyl group, making it a versatile intermediate for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and safe handling protocols, designed to support professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems directly from its molecular architecture, which features a phenylpropionate backbone substituted with a chlorosulfonyl functional group.

Caption: 2D Structure of this compound.

Core Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 374537-95-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [1][3][5] |

| Molecular Weight | 262.71 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | [1][6] |

| Melting Point | 64-65 °C | [2][6][7] |

| Boiling Point | 352.0 ± 25.0 °C (Predicted) | [6] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | ≥98% (Typical) | [3] |

| Synonyms | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate; 3-(4-Chlorosulfonylphenyl)propionic acid methyl ester | [1][2][6] |

Solubility and Storage

This compound exhibits moderate solubility in common organic solvents.[1] Due to the reactivity of the sulfonyl chloride group, it is classified as moisture-sensitive.[2][6] Proper storage is crucial to maintain its integrity.

-

Storage Temperature: 2-8°C[6]

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This group is strongly electron-withdrawing, which significantly enhances its reactivity toward nucleophiles compared to other sulfonylating agents like tosyl chloride.[9]

Primary Reaction: Sulfonamide Formation

The most common application is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry for synthesizing a wide array of drug candidates. The propionate moiety offers a secondary point for chemical modification, either before or after the sulfonylation reaction.

Caption: General workflow for sulfonamide synthesis.

This reactivity makes the compound an essential building block. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for conjugation, for example, in the creation of PROTACs or other targeted therapeutic agents.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis can be conceptualized as a two-step process from commercially available starting materials.[6][10][11]

Step 1: Esterification of 3-Phenylpropionic Acid

-

To a solution of 3-phenylpropionic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[10]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether).[10]

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to yield methyl 3-phenylpropionate.

Step 2: Chlorosulfonation of Methyl 3-phenylpropionate

-

Cool chlorosulfonic acid in an ice bath in a flask equipped with a dropping funnel and a gas outlet to vent HCl.

-

Add the methyl 3-phenylpropionate synthesized in Step 1 dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the ~7.5-8.0 ppm region), the propionate chain protons (two triplets in the ~2.5-3.5 ppm region), and the methyl ester protons (a singlet around 3.7 ppm).

-

¹³C NMR: Signals for the ester carbonyl, the aromatic carbons (including the carbon attached to the sulfur), the propionate carbons, and the methyl carbon should be visible.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong S=O stretching peaks for the sulfonyl group (~1370 and ~1180 cm⁻¹), a C=O stretching peak for the ester (~1730 cm⁻¹), and C-H stretching from the aromatic and aliphatic portions.[10]

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observable, along with a characteristic isotopic pattern for the presence of chlorine and sulfur.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions. As a sulfonyl chloride, it is corrosive and moisture-sensitive.[6][7][13]

| Hazard Category | Handling Protocol | Source(s) |

| Contact Hazard | Causes severe skin burns and eye damage. Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield. | [8][14][15] |

| Inhalation Hazard | May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. | [8][13][14] |

| Reactivity | Reacts violently with water, releasing toxic gases (HCl). Keep away from moisture, strong bases, and oxidizing agents. | [13][15] |

| Spills | Absorb spills with a dry, inert material (e.g., sand or vermiculite). Do not use water. Neutralize residues carefully with soda ash. | |

| First Aid | In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek urgent medical attention. For inhalation, move to fresh air. | [8][14] |

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its dual functionality allows for the straightforward introduction of a sulfonamide group alongside an ester or carboxylic acid handle, providing a powerful tool for medicinal chemists in the design and optimization of lead compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

SD Fine-Chem. SULPHURYL CHLORIDE. [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

PubChem - NIH. Methyl 3-phenylpropionate. [Link]

-

Inchem.org. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

-

Guangdong Juda Chemical Industrial Co.,Limited. This compound CAS No.374537-95-8. [Link]

-

PubChem - NIH. Methyl 3-chloropropionate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubChem - NIH. (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. [Link]

Sources

- 1. CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion… [cymitquimica.com]

- 2. This compound, CasNo.374537-95-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 374537-95-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 374537-95-8 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. nj.gov [nj.gov]

Methyl 3-(4-chlorosulfonyl)phenylpropionate structure and molecular weight

An In-Depth Technical Guide to Methyl 3-(4-chlorosulfonyl)phenylpropionate for Advanced Research and Development

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

This compound is a specialized organic compound that serves as a critical building block for researchers in medicinal chemistry and materials science. Its unique structure, featuring both a reactive chlorosulfonyl group and a methyl ester, makes it a bifunctional linker ideal for conjugating molecules, synthesizing complex libraries, and developing novel chemical entities.[1] This guide provides a comprehensive overview of its structure, properties, reactivity, and applications, with a focus on the underlying chemical principles that drive its utility for drug development professionals.

Part 1: Core Molecular Characteristics

A thorough understanding of a reagent's fundamental properties is paramount before its inclusion in any synthetic workflow. This section details the essential physicochemical data for this compound.

Chemical Structure and Identity

The molecule consists of a central benzene ring substituted at the 1 and 4 (para) positions. One substituent is the chlorosulfonyl group (-SO₂Cl), a highly reactive electrophilic center. The other is a 3-(methoxycarbonyl)propyl group (-CH₂CH₂COOCH₃), which provides a stable ester linkage and a three-carbon spacer.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 374537-95-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [2][3][5] |

| Molecular Weight | 262.71 g/mol | [2][3][4][5] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 64-65 °C | [6] |

| Boiling Point | 352.0 ± 25.0 °C (Predicted) | [6] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [6] |

| SMILES | COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl | [1][2] |

| Storage Conditions | 2-8°C, Moisture Sensitive | [6] |

Part 2: Reactivity, Synthesis, and Mechanistic Considerations

The utility of this reagent stems directly from the reactivity of its sulfonyl chloride group. Understanding the electronic factors governing this reactivity is crucial for designing successful experiments.

The Principle of Electrophilicity

The reactivity of aryl sulfonyl chlorides is dictated by the electrophilicity of the sulfur atom.[7] Electron-withdrawing groups attached to the aromatic ring pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity.[7]

In this compound, the methyl propionate substituent at the para position acts as an electron-withdrawing group. This effect enhances the reactivity of the sulfonyl chloride, making it a more potent sulfonylating agent compared to simpler analogs like p-toluenesulfonyl chloride (tosyl chloride), which contains an electron-donating methyl group.[7]

Caption: Electronic effects enhancing the reactivity of the sulfonyl chloride.

Proposed Synthetic Workflow

While several suppliers offer this compound, understanding its synthesis is valuable for researchers. A plausible and efficient laboratory-scale synthesis involves a two-step process starting from 3-phenylpropionic acid.

Step 1: Fischer Esterification The carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 2: Chlorosulfonation The aromatic ring of the resulting methyl 3-phenylpropionate is functionalized with a chlorosulfonyl group using chlorosulfonic acid. This reaction typically occurs at the para position due to steric hindrance and the directing effects of the alkyl substituent.

Caption: Proposed two-step synthesis workflow.

Part 3: Applications in Drug Discovery and Development

The primary application of this reagent is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general procedure for the reaction between this compound and a primary amine to form a sulfonamide linkage. This self-validating system includes workup and purification steps to ensure product integrity.

Objective: To synthesize a novel N-substituted sulfonamide derivative for a screening library.

Materials:

-

This compound

-

Primary amine of interest (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or Triethylamine (base)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Amine: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.5 eq) as a base to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Causality Note: The base is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Trustworthiness Note: These washing steps are self-validating; they systematically remove the base, unreacted amine, and any aqueous-soluble impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Broader Role in Lead Optimization

Beyond simple sulfonamide formation, this reagent is a valuable tool in lead optimization strategies. The methyl ester can be hydrolyzed to a carboxylic acid post-conjugation, providing a handle for further modifications or improving pharmacokinetic properties. The introduction of the entire methyl 3-phenylpropionate moiety can also modulate the physicochemical properties of a lead compound, potentially improving metabolic stability or altering solubility.[8]

Part 4: Safety, Handling, and Storage

As with all reactive sulfonyl chlorides, proper safety precautions are mandatory.[9]

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[10][11] Contact with skin or eyes requires immediate and thorough rinsing with water.[9][10]

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and sulfonic acid.[6][10] This reaction is exothermic and can be violent if water is added directly to a large amount of the reagent.

-

Inhalation Hazard: Inhalation of dust or vapors can irritate the respiratory tract.[10][11]

Handling Protocol:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Dispensing: Use non-sparking tools and dispense the solid carefully to avoid creating dust.[9]

-

Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use water. Neutralize the area with a weak base like sodium bicarbonate solution.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9]

-

The recommended storage temperature is between 2-8°C.[6]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and water.[11]

References

-

StruChem. This compound, min 98%. [Link]

-

SD Fine-Chem Limited. SULPHURYL CHLORIDE MSDS. [Link]

-

International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 374537-95-8 [chemicalbook.com]

- 6. This compound CAS#: 374537-95-8 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-(4-chlorosulfonyl)phenylpropionate

Introduction

Methyl 3-(4-chlorosulfonyl)phenylpropionate is a key chemical intermediate, valued by researchers and drug development professionals for its versatile reactivity. The presence of both a methyl ester and an aromatic sulfonyl chloride group makes it a bifunctional building block, ideal for introducing a phenylpropionate linker that can be further derivatized at the sulfonyl chloride moiety. This guide provides an in-depth analysis of the common starting materials and synthetic strategies for its preparation, focusing on the chemical logic behind the chosen pathways and offering field-proven insights into the experimental protocols.

Core Synthetic Strategy: A Retrosynthetic Analysis

To logically devise a synthetic plan, we first perform a retrosynthetic analysis. The target molecule is disconnected at the most synthetically accessible bond. The carbon-sulfur bond of the sulfonyl chloride is a logical choice, as its formation is a classic electrophilic aromatic substitution reaction.

This disconnection reveals that the most direct precursor is Methyl 3-phenylpropionate , which undergoes an electrophilic chlorosulfonation reaction. Therefore, the primary challenge in synthesizing the target molecule lies in the efficient preparation and subsequent functionalization of this core backbone.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Direct Chlorosulfonation

The most straightforward pathway begins with commercially available Methyl 3-phenylpropionate. This approach minimizes the number of synthetic steps, making it an efficient choice for laboratories with access to this specific starting material.

Causality Behind the Experimental Choices

The core of this synthesis is the chlorosulfonation of the aromatic ring, an electrophilic aromatic substitution. The propionate side chain is an ortho-, para-director. Due to steric hindrance from the side chain at the ortho position, the substitution occurs predominantly at the para-position.

-

Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice.[1] It serves as both the source of the electrophile (+SO₂Cl) and often as the solvent when used in large excess.

-

Temperature Control: This reaction is highly exothermic and must be conducted at low temperatures (typically 0–5 °C). Maintaining a low temperature is critical to prevent side reactions, such as the formation of diaryl sulfones and thermal decomposition (charring) of the organic material.

-

Quenching: The reaction is quenched by slowly adding the reaction mixture to ice. This procedure safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the solid product, which has low solubility in the resulting aqueous acidic medium.

Experimental Protocol: Chlorosulfonation of Methyl 3-phenylpropionate

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a 5-fold molar excess of chlorosulfonic acid.[1]

-

Cooling: The flask is cooled in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Substrate Addition: Methyl 3-phenylpropionate is added dropwise via the dropping funnel to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 5 °C.

-

Reaction: The mixture is stirred at 0–5 °C for 2-3 hours after the addition is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching & Isolation: The reaction mixture is very slowly and carefully poured onto a stirred mixture of crushed ice.

-

Filtration: The resulting white precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Drying: The crude product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary: Primary Route

| Parameter | Specification | Rationale |

| Starting Material | Methyl 3-phenylpropionate | Most direct precursor to the target. |

| Key Reagent | Chlorosulfonic Acid | Effective electrophile source for sulfonation. |

| Stoichiometry | ~5 equivalents of ClSO₃H | Excess drives the reaction and acts as a solvent. |

| Temperature | 0–5 °C | Minimizes side product formation and degradation. |

| Typical Yield | 80–90% | High efficiency due to direct pathway. |

Alternative Starting Materials for the Phenylpropionate Backbone

The choice of starting material is often dictated by cost, availability, and the synthetic capabilities of the facility. The following section details routes starting from more fundamental precursors.

Route 2: Starting from 3-Phenylpropionic Acid

3-Phenylpropionic acid (also known as hydrocinnamic acid) is a widely available and cost-effective commodity chemical, making it a common industrial starting point.[2][3] This route requires an initial esterification step to form the necessary methyl ester before proceeding with chlorosulfonation.

Caption: Two-step synthesis starting from 3-Phenylpropionic Acid.

Experimental Protocol: Fischer Esterification

-

Setup: 3-Phenylpropionic acid is dissolved in an excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask.

-

Catalyst: A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added.

-

Reflux: The mixture is heated to reflux and maintained for 4-6 hours.

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 3-phenylpropionate, which can be used in the subsequent chlorosulfonation step without further purification if of sufficient purity.

Route 3: Starting from Cinnamic Acid

Cinnamic acid is another potential precursor, particularly if a facility has established hydrogenation capabilities.[2][4] This route involves the reduction of the alkene double bond to form 3-phenylpropionic acid, which then follows the pathway described in Route 2.

Caption: Multi-step synthesis starting from Cinnamic Acid.

Experimental Protocol: Hydrogenation of Cinnamic Acid

-

Catalyst: A reaction vessel is charged with cinnamic acid, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: The vessel is purged and filled with hydrogen gas (typically from a balloon or a pressurized system).

-

Reaction: The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (indicated by the cessation of hydrogen uptake).

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 3-phenylpropionic acid, which can then be esterified and chlorosulfonated.[4]

Summary of Starting Materials and Strategic Considerations

The optimal choice of starting material depends on a balance of factors including chemical cost, operational complexity, and available equipment.

| Starting Material | Structure | Steps to Target | Key Transformations | Strategic Considerations |

| Methyl 3-phenylpropionate | Ph-CH₂CH₂COOCH₃ | 1 | Chlorosulfonation | Most Direct: Ideal for rapid synthesis and research purposes. Higher starting material cost. |

| 3-Phenylpropionic Acid | Ph-CH₂CH₂COOH | 2 | Esterification, Chlorosulfonation | Economical: Excellent for large-scale production. Requires an additional esterification step. |

| Cinnamic Acid | Ph-CH=CHCOOH | 3 | Reduction, Esterification, Chlorosulfonation | Process-Dependent: Viable if hydrogenation equipment is readily available and cinnamic acid is a cost-effective precursor. |

Conclusion

The synthesis of this compound can be approached from several viable starting points. While the direct chlorosulfonation of Methyl 3-phenylpropionate offers the most streamlined pathway, routes originating from 3-phenylpropionic acid or even cinnamic acid provide greater flexibility and potential cost savings for larger-scale manufacturing. The decision rests on a strategic assessment of material availability, process economics, and in-house technical capabilities. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

- Vertex AI Search. (n.d.).

-

PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Retrieved January 6, 2026, from [Link]

-

Csankó, M. (n.d.). The preparation role of 3-phenylpropiolic acid (26) and its methyl ester (60) from E-cinnamic acid (1/E). ResearchGate. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide on the Core Reactivity and Potential Mechanism of Action of Methyl 3-(4-chlorosulfonyl)phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-chlorosulfonyl)phenylpropionate is a bifunctional organic molecule that, while not extensively studied as a standalone therapeutic agent, possesses significant potential in drug discovery and chemical biology. Its utility stems from the inherent reactivity of the sulfonyl chloride moiety, which can engage in covalent interactions with biological macromolecules. This guide delves into the core principles governing the reactivity of this compound, elucidates its potential mechanisms of action with a focus on covalent modification of protein targets, and provides detailed experimental protocols for its synthesis and evaluation. By understanding its fundamental chemistry, researchers can strategically employ this molecule as a versatile building block for the development of targeted covalent inhibitors and other sophisticated chemical probes.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a methyl ester and a reactive chlorosulfonyl group attached to a phenylpropionate scaffold.[1] Its primary significance in the scientific landscape is as a chemical intermediate, a building block for synthesizing more complex molecules with desired biological activities.[2] The presence of the highly reactive chlorosulfonyl group makes it a valuable tool for introducing a sulfonyl moiety, often a key pharmacophore in medicinal chemistry.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 374537-95-8 | [4][5] |

| Molecular Formula | C₁₀H₁₁ClO₄S | [4][5] |

| Molecular Weight | 262.71 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 64-65°C | [4] |

| Boiling Point | 352.0±25.0 °C (Predicted) | [4] |

| Density | 1.344±0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, moisture sensitive | [4] |

Core Reactivity: The Sulfonyl Chloride Functional Group

The potential mechanism of action of this compound is intrinsically linked to the reactivity of its sulfonyl chloride group. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This electrophilicity makes it susceptible to nucleophilic attack, with the chloride ion serving as a good leaving group.[6]

This reactivity allows the compound to readily react with a variety of nucleophiles, most notably the side chains of certain amino acids found in proteins. This forms the basis of its potential to act as a covalent modifier of biological targets.

Potential Mechanism of Action: Covalent Modification of Protein Targets

While specific biological targets of this compound have not been extensively documented, its chemical nature strongly suggests a mechanism of action centered around covalent inhibition. Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent inhibitors.[7][8][9]

The chlorosulfonyl group of this compound can react with nucleophilic amino acid residues at the protein's active or allosteric sites. Key amino acid residues that can be targeted include:

-

Lysine: The primary amine of the lysine side chain can attack the sulfonyl chloride to form a stable sulfonamide bond.

-

Cysteine: The thiol group of cysteine is a potent nucleophile that can react to form a thioester linkage, although this is less common than reaction with amines.

-

Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can react with the sulfonyl chloride.

-

Tyrosine: The hydroxyl group of tyrosine can also act as a nucleophile, leading to the formation of a sulfonate ester.

The formation of these covalent adducts can irreversibly inactivate the target protein, leading to a sustained biological effect.

Diagram 1: General mechanism of covalent protein modification.

Application in Drug Discovery and Synthesis

The primary utility of this compound lies in its role as a versatile scaffold in medicinal chemistry. Researchers can leverage its reactive handle to synthesize a diverse library of compounds for various applications:

-

Targeted Covalent Inhibitors: By incorporating a targeting moiety that directs the molecule to a specific protein of interest, the chlorosulfonyl group can be positioned to react with a nearby nucleophilic residue, leading to highly selective and potent inhibition. This strategy has been successfully employed in the development of numerous approved drugs.[10]

-

Chemical Probes: This compound can be used to develop chemical probes for identifying and validating new drug targets. By attaching a reporter tag (e.g., a fluorophore or biotin), researchers can label and identify proteins that interact with the scaffold.

-

Fragment-Based Drug Discovery (FBDD): The phenylpropionate core can serve as a starting fragment in FBDD campaigns. Hits identified from fragment screening can be elaborated by modifying the molecule at the chlorosulfonyl position to improve potency and selectivity.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from methyl 3-phenylpropionate.

Materials:

-

Methyl 3-phenylpropionate[11]

-

Chlorosulfonic acid[4]

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath.

-

Slowly add methyl 3-phenylpropionate to the cooled chlorosulfonic acid with stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Diagram 2: Workflow for the synthesis of the title compound.

In Vitro Assay for Covalent Modification Potential

This protocol outlines a general method to assess the covalent modification of a model protein, such as human serum albumin (HSA), by this compound using mass spectrometry.

Materials:

-

This compound

-

Human Serum Albumin (HSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Incubator

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a solution of HSA in PBS.

-

Incubate the HSA solution with the test compound at a specific molar ratio (e.g., 1:10) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample with HSA and the vehicle (DMSO) should also be prepared.

-

After incubation, the reaction can be quenched by adding an excess of a small molecule nucleophile (e.g., glutathione) or by immediate sample preparation for analysis.

-

Desalt the protein samples using a suitable method (e.g., zip-tipping or buffer exchange).

-

Analyze the intact protein samples by LC-MS. An increase in the mass of the protein corresponding to the molecular weight of the compound (minus HCl) will indicate covalent modification.

-

For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residue(s) that have been modified.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. While its direct therapeutic applications are not established, its potential as a covalent modifier of proteins is significant. By understanding the reactivity of its sulfonyl chloride group, scientists can strategically employ this compound as a versatile building block to construct targeted covalent inhibitors, chemical probes, and diverse molecular libraries. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this and related compounds, empowering further research into their potential applications.

References

Sources

- 1. CAS 374537-95-8: Methyl 3-(4-chlorosulphonyl)phenylpropion… [cymitquimica.com]

- 2. This compound, CasNo.374537-95-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. This compound CAS#: 374537-95-8 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 13. This compound | 374537-95-8 [chemicalbook.com]

- 14. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. prepchem.com [prepchem.com]

- 16. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Aromatic Compounds

Introduction: The Enduring Importance of the Aromatic Chlorosulfonyl Group

To the dedicated researcher, the aromatic sulfonyl chloride functional group (ArSO₂Cl) is far more than a mere reactive intermediate; it is a cornerstone of modern medicinal chemistry and a versatile tool in organic synthesis. Its prevalence is a testament to its unique reactivity profile, which allows for the facile and robust formation of sulfonamides, sulfonate esters, and sulfones—moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The sulfonamide functional group, in particular, is a well-established pharmacophore, tracing its lineage back to the pioneering sulfa drugs of the 1930s and continuing its legacy in close to ten percent of the top 100 prescribed pharmaceuticals in recent years.[1]

This guide provides an in-depth exploration of the core reactivity of the aromatic chlorosulfonyl group. We will move beyond simple reaction schemes to dissect the underlying principles that govern its behavior. As scientists in the field, our goal is not just to perform reactions but to understand them—to make informed decisions about substrate choice, reaction conditions, and analytical validation. This document is structured to provide that deeper understanding, combining established chemical principles with practical, field-proven insights.

Part 1: The Synthetic Gateway: Accessing Arylsulfonyl Chlorides

The utility of any functional group is predicated on its accessibility. The synthesis of arylsulfonyl chlorides is a mature field, yet one that continues to evolve. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the electronic nature of the aromatic ring, and the tolerance of other functional groups present in the molecule.

The Workhorse Method: Electrophilic Aromatic Substitution (EAS)

The most direct and industrially prevalent method for synthesizing arylsulfonyl chlorides is the electrophilic chlorosulfonation of an aromatic ring using chlorosulfonic acid (HOSO₂Cl).[2] This reaction proceeds through a classic SEAr mechanism, where the highly electrophilic sulfur trioxide (SO₃), or a related species generated in situ, is attacked by the electron-rich arene.

The primary advantage of this method is its simplicity and the use of readily available, inexpensive reagents. However, its limitations are significant for complex molecule synthesis. The reaction is notoriously harsh, employing a strong, corrosive acid that is incompatible with many sensitive functional groups.[1] Furthermore, the regioselectivity is governed by the inherent electronic properties of the starting arene, often leading to mixtures of ortho, meta, and para isomers, which can be challenging to separate.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride via EAS

Objective: To synthesize p-toluenesulfonyl chloride from toluene using chlorosulfonic acid.

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Crushed ice

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cool a flask containing toluene to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C. A significant amount of HCl gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. The arylsulfonyl chloride will often precipitate as a solid or separate as an oil.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude p-toluenesulfonyl chloride.

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.[4]

Precision Engineering: The Sandmeyer-Meerwein Reaction

For substrates where the regiochemistry of EAS is problematic or the harsh conditions are prohibitive, the Sandmeyer-type reaction of aryldiazonium salts offers a superior alternative. This method, first reported by Meerwein, involves the diazotization of an aniline derivative, followed by reaction with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[5]

The key advantage of this approach is the unambiguous placement of the chlorosulfonyl group, dictated by the position of the amino group on the starting aniline. This level of regiocontrol is invaluable in multi-step synthesis. Recent advancements have adapted this chemistry to continuous flow reactors, which enhances safety by minimizing the accumulation of potentially unstable diazonium salts and allows for easier scalability.[6]

A noteworthy process improvement involves using entirely aqueous acidic conditions, with thionyl chloride serving as the source of sulfur dioxide.[5][7] In this system, many arylsulfonyl chloride products, being poorly soluble in water, precipitate directly from the reaction mixture in high purity, simplifying isolation and mitigating hydrolysis.[5][7]

Caption: Workflow for the Sandmeyer-Meerwein synthesis of arylsulfonyl chlorides.

The Modern Frontier: Palladium-Catalyzed Chlorosulfonylation

Addressing the need for milder conditions and greater functional group tolerance, palladium-catalyzed methods have emerged as a powerful synthetic tool. One innovative approach involves the cross-coupling of arylboronic acids with a sulfur dioxide surrogate.[1] This strategy allows for the convergent synthesis of arylsulfonyl chlorides under conditions that are often compatible with a wide range of sensitive functional groups, a significant advantage in the late-stage functionalization of complex molecules.[1] While catalyst cost and optimization can be a consideration, the mildness and broad scope of these methods make them highly attractive for high-value applications in drug discovery.

Part 2: The Reactive Core: Transformations of the Arylsulfonyl Chloride Group

The synthetic utility of arylsulfonyl chlorides stems from the electrophilic nature of the sulfur atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[8][9] This makes the sulfonyl group an excellent target for a wide variety of nucleophiles.

Nucleophilic Substitution: The Cornerstone of Reactivity

The most fundamental reaction of an arylsulfonyl chloride is nucleophilic substitution, where the chloride ion—an excellent leaving group—is displaced. The precise mechanism of this substitution has been a subject of extensive study and can be influenced by the substrate, nucleophile, and solvent.[10] Evidence supports both a concerted SN2-like pathway and a stepwise addition-elimination mechanism proceeding through a trigonal bipyramidal intermediate.[8][11]

Caption: Mechanistic pathways for nucleophilic substitution at the sulfonyl sulfur.

The reaction of arylsulfonyl chlorides with primary or secondary amines is arguably their most important transformation, yielding sulfonamides.[2] This reaction is generally high-yielding and proceeds readily under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.

Experimental Protocol: Synthesis of N-benzyl-p-toluenesulfonamide

Objective: To prepare a sulfonamide from p-toluenesulfonyl chloride and benzylamine.

Materials:

-

p-Toluenesulfonyl chloride

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve p-toluenesulfonyl chloride in DCM in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzylamine in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.[12]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

When reacted with alcohols or phenols, arylsulfonyl chlorides form sulfonate esters (e.g., tosylates, nosylates).[2][9] This transformation is of profound importance as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).[13] Sulfonates are such effective leaving groups because their negative charge is highly delocalized across the three oxygen atoms, rendering them very stable anions. This facilitates subsequent SN2 or E2 reactions.

Reductive Pathways: Accessing Lower Oxidation States of Sulfur

The sulfonyl chloride group can be readily reduced to access sulfur functionalities in lower oxidation states, such as thiols and disulfides. These transformations significantly broaden the synthetic utility of the arylsulfonyl chloride starting material.

A convenient and efficient method for the reduction of arylsulfonyl chlorides to the corresponding aryl thiols involves the use of triphenylphosphine (PPh₃) in a non-polar solvent like toluene.[14][15] The reaction is typically rapid and driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Caption: Reduction of an arylsulfonyl chloride to an aryl thiol.

Under different reductive conditions, arylsulfonyl chlorides can undergo reductive coupling to form diaryl disulfides. Reagent systems such as titanium tetrachloride/samarium (TiCl₄/Sm) have been shown to effectively mediate this transformation in moderate to good yields.[16][17] This provides a direct route to the disulfide linkage, which is a key structural motif in various natural products and materials.

C-C Bond Formation: Friedel-Crafts Sulfonylation

Arylsulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and represents a powerful method for constructing C-S-C linkages flanked by two aromatic systems.

Part 3: Modulating Reactivity: Electronic and Steric Effects

A nuanced understanding of arylsulfonyl chloride reactivity requires an appreciation for how substituents on the aromatic ring influence the electrophilicity of the sulfur center.

Electronic Effects

The principles of physical organic chemistry provide a clear predictive framework.

-

Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CN placed at the para or ortho positions increase the electrophilicity of the sulfonyl sulfur. They achieve this through inductive and resonance effects, withdrawing electron density from the reaction center. This generally leads to an acceleration of nucleophilic substitution reactions.

-

Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -CH₃ decrease the electrophilicity of the sulfonyl sulfur by pushing electron density into the ring. This typically results in a slower rate of nucleophilic substitution.

These effects can be quantified using Hammett plots. Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown a positive ρ-value of +2.02, indicating that the reaction is facilitated by electron-withdrawing substituents, which stabilize the build-up of negative charge in the transition state.[11][18]

| Substituent (para) | Relative Rate of Hydrolysis | Electronic Effect |

| -OCH₃ | Slower | Electron-Donating |

| -CH₃ | Slower | Electron-Donating |

| -H | Baseline | Neutral |

| -Br | Faster | Electron-Withdrawing |

| -NO₂ | Much Faster | Strongly Electron-Withdrawing |

| Table 1: Qualitative effect of para-substituents on the rate of hydrolysis of benzenesulfonyl chloride.[19] |

Steric Effects and a Counterintuitive Acceleration

Conventional wisdom suggests that bulky groups placed ortho to the sulfonyl chloride would sterically hinder the approach of a nucleophile, thus decreasing the reaction rate. However, extensive experimental and computational studies have revealed a fascinating and counterintuitive phenomenon: ortho-alkyl groups can actually accelerate the rate of nucleophilic substitution.[10][11][18]

The origin of this acceleration is not due to a change in mechanism but rather to ground-state destabilization.[11][18] The bulky ortho groups create a sterically congested and compressed ground state. The transition state for SN2-type substitution is trigonal bipyramidal, which allows these bulky groups to move further apart, relieving steric strain. This relief of strain lowers the overall activation energy of the reaction, leading to an observed rate enhancement.[10]

Part 4: Analytical Characterization

The inherent reactivity of arylsulfonyl chlorides, particularly their moisture sensitivity, necessitates careful analytical characterization. A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

-

NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information. Due to the reactivity, aprotic deuterated solvents like CDCl₃ or DMSO-d₆ are required.[20]

-

Infrared (IR) Spectroscopy: A rapid method to confirm the presence of the functional group. Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations are typically observed in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively.[20]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation.[20]

-

Chromatography (HPLC, GC): Indispensable for assessing purity and quantifying impurities. Care must be taken to use aprotic mobile phases and to avoid prolonged exposure to protic solvents, which can lead to on-column degradation.

Part 5: Safety and Handling

Arylsulfonyl chlorides are reactive and potentially hazardous compounds that must be handled with appropriate care.

-

Corrosivity and Moisture Sensitivity: They react with water, often exothermically, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2][3] Therefore, they must be stored in dry conditions and handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Toxicity: Many sulfonyl chlorides are lachrymators and are corrosive to the skin, eyes, and respiratory tract.[3]

-

Personal Protective Equipment (PPE): Always handle arylsulfonyl chlorides in a certified chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[4]

Conclusion

The aromatic chlorosulfonyl group is a powerful and versatile functional handle in the arsenal of the synthetic chemist. Its reactivity is dominated by nucleophilic substitution at the electrophilic sulfur center, a transformation that provides reliable access to the medicinally vital sulfonamide linkage and the synthetically useful sulfonate ester. The reactivity of this group can be predictably tuned through the electronic effects of aromatic substituents. By understanding the fundamental principles of its synthesis, reactivity, and handling, researchers can continue to leverage the ArSO₂Cl group to build the complex molecular architectures that drive innovation in drug discovery and materials science.

References

-

D. A. C. Beck, J. R. L. Prieto, and J. A. T. D. D. C. A. S. C. A. G. G. A. S. M. A. F. A. D. M. A. F. T. A. J. L. A. J. A. T. D. D. C. A. S. C. A. G. G. A. S. M. A. F. A. D. M. A. F. T. A. J. L. A. J. A. T. D. D. C. A. S. C. A. G. G. A. S. M. A. F. A. D. M. A. F. T. A. J. L. A. J. A. T. D. D. C. A. S. C. A. G. G. A. S. M. A. F. A. D. M. A. F. T. A. J. L. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

-

Zhang, Y., & Wang, J. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Synthetic Communications, 26(1), 135-138. [Link]

-

Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. [Link]

-

North, M., & Watson, D. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

-

North, M., & Watson, D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

-

Zhang, Y., & Wang, J. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Semantic Scholar. [Link]

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]

-

ResearchGate. (n.d.). Broad utilities of sulfonyl chloride in organic chemistry. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Arylsulfonyl chlorides in C–C and C–S bond forming reactions. ResearchGate. [Link]

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. ResearchGate. [Link]

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]

-

Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]

-

Xu, J., & Zhang, M. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Ghashghaei, O., & Martin, R. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Unacademy. (n.d.). Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Unacademy. [Link]

-

Semantic Scholar. (n.d.). Clarification of the stereochemical course of nucleophilic substitution of arylsulfonate-based nucleophile assisting leaving groups. Semantic Scholar. [Link]

-

Gupton, B. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

Al-Juboori, A. M. H., & Al-Masoudi, N. A. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Cogent Chemistry. [Link]

-

LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. LibreTexts Chemistry. [Link]

-

Ghosh, I., & Konig, B. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. DTIC. [Link]

-

ResearchGate. (n.d.). One-pot reaction of arylamines with some arylsulfonyl chloride and benzoyl chloride at room temperature. ResearchGate. [Link]

-

DTIC. (n.d.). Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. DTIC. [Link]

-

Beilstein Journals. (n.d.). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journals. [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. mdpi.com [mdpi.com]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemcom.com [echemcom.com]

- 13. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 14. researchgate.net [researchgate.net]

- 15. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Electron-Withdrawing Effects on Sulfonyl Chloride Reactivity: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract